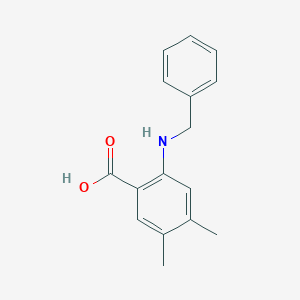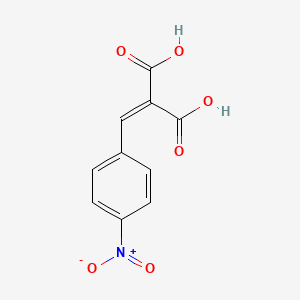
(4-Nitrobenzylidene)malonic acid
Descripción general
Descripción
(4-Nitrobenzylidene)malonic acid is a useful research compound. Its molecular formula is C10H7NO6 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Reduction : The carbon-carbon double bond or nitro group of nitrobenzylidene malonic diethyl ester can be selectively reduced, showing mechanisms of hydride transfer and hydrogen transfer (Hui Xu, G. Deng, Qun Yu, 1987).
Photochemical Reactions : Nitrobenzylidene malonic derivatives undergo photoreduction and photosubstitution reactions when irradiated in the presence of triethylamine, proceeding through a radical ion pair via initial electron transfer (F. Latif, M. Barsy, E. A. E. Rady, Mohamed Hassan, M. T. Maghraby, 1999).
Photoexcited Reactions : N,N-Dimethylaminobenzylidene malonic acid derivatives react under broadband irradiation with polycyclic nitroaromatic compounds, leading to mono-alkylated products and photoreduction products (M. Fawi, A. Latif, 2001).
Synthetic Applications : The malonic acid, Wittig-Horner, and Claisen syntheses for certain pharmaceutical compounds have been analyzed, with malonic acid synthesis noted for its atom efficiency (M. Kuzemko, S. D. V. Arnum, Henry J. Niemczyk, 2007).
Anticonvulsant Drug Creation : Symmetrical dybenzyl amid of malonic acid, a promising substance for new anticonvulsant drugs, can be synthesized with high yield and low toxicity (Василь Миколайович Кушнірук, І. В. Ковалевська, О. А. Рубан, Наталія Василівна Гарна, В. А. Георгіянц, 2016).
Corrosion Inhibition : Novel Bis Schiff’s Bases, including derivatives of 4-nitrobenzylidene, have shown promising results as corrosion inhibitors for mild steel in acidic environments (Priyanka Singh, M. Quraishi, 2016).
Antimicrobial Evaluation : Compounds such as 4-nitrobenzylidene hydrazides have been synthesized and tested for antimicrobial activity, indicating significant biological activity against various microorganisms (Davinder Kumar, A. Kapoor, A. Thangadurai, Pradeep Kumar, B. Narasimhan, 2011).
Ultrasound Degradation Studies : The use of ultrasound in various fields, including dual fields, has been explored for the degradation of nitrobenzene, with implications for environmental applications (Lei Zhao, Jun Ma, X. Zhai, 2009).
Bifunctional Chelating Agent for Scintigraphy : A bifunctional chelating agent containing nitrobenzyl malonate has been synthesized for stable labeling of monoclonal antibodies, showing promise for targeted scintigraphy (A. Mishra, Puja Panwar, M. Hosono, K. Chuttani, P. Mishra, R. Sharma, J. Chatal, 2004).
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHMFODFBLWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B8046559.png)
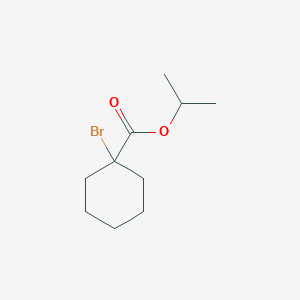
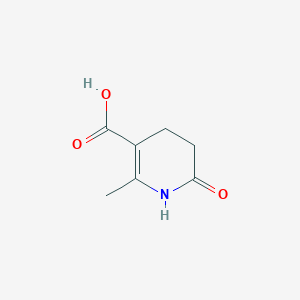
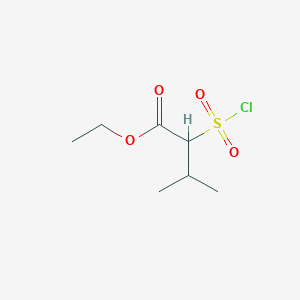




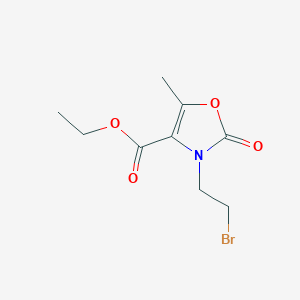

![Ethyl 4-[(2-oxo-5-phenyl-1,3-oxazol-3-yl)methyl]benzoate](/img/structure/B8046634.png)

